![molecular formula C10H21NO B1444079 3-Ethoxy-2,2-diethylcyclobutan-1-amine CAS No. 1376012-21-3](/img/structure/B1444079.png)
3-Ethoxy-2,2-diethylcyclobutan-1-amine
Overview
Description
3-Ethoxy-2,2-diethylcyclobutan-1-amine, also known as EDCB, is an organic compound that is used in a variety of scientific applications. It is a cyclic amine that is composed of an ethoxy group, two ethyl groups, and a cyclobutane ring. EDCB is a versatile compound that can be used as an intermediate in the synthesis of other molecules, as a reagent in organic synthesis, and as a tool for studying the mechanism of action of various drugs.
Scientific Research Applications
Heterocyclic Compound Synthesis
- Compounds similar to 3-Ethoxy-2,2-diethylcyclobutan-1-amine have been utilized in the synthesis of heterocycles with potential biological activity. For example, 2-Ethoxymethylene-3-oxobutanenitrile, a structurally related compound, allows the introduction of a three-carbon moiety to amine-substrates, leading to substituted pyrazoles and fused pyrimidines with broad biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).
Cycloaddition Reactions
- 3-Ethoxycyclobutanones have been used in formal [4+2] cycloaddition reactions with silyl enol ethers, leading to 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This method allows for the stereoselective preparation of highly oxygenated cyclohexanone derivatives (Matsuo et al., 2009).
Diversity-Oriented Synthesis
- An efficient approach toward the diversity-oriented synthesis of bioactive pyridine-containing fused heterocycles has been described using 3-ethoxycyclobutanones. Through a Lewis acid catalyzed union with various heterocyclic amines, a wide range of heterocyclic compounds were prepared readily at ambient temperature with excellent regioselectivity (Lin et al., 2016).
Aminocyclopropane Reductive Rearrangement
- The reductive rearrangement of aminocyclopropanes has been explored for the synthesis of cis- or trans-fused bicyclic 1,2-diaminocyclobutanes. This method involves ionization of a cyclic aminal leading to a cyclobutyl iminium ion, which is then reduced. It provides a route to incorporate carbon and generate quaternary centers, demonstrating the versatility of cyclobutane derivatives in complex molecule synthesis (Methot et al., 2008).
properties
IUPAC Name |
3-ethoxy-2,2-diethylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-4-10(5-2)8(11)7-9(10)12-6-3/h8-9H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAHIUYXBCWNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OCC)N)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,2-diethylcyclobutan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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